

Toxicological Profile of Ethyl Chrysanthemate in Mammals: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ethyl chrysanthemate*

Cat. No.: *B043148*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chrysanthemate, a key intermediate in the synthesis of pyrethroid insecticides and a fragrance and flavoring agent, exhibits a well-documented toxicological profile in mammals characterized by low acute toxicity. This technical guide provides a comprehensive overview of the available toxicological data for **ethyl chrysanthemate**, with a focus on its effects in mammalian systems. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide summarizes quantitative toxicity data, details relevant experimental methodologies based on internationally recognized guidelines, and provides visualizations of key concepts.

Chemical and Physical Properties

Property	Value
CAS Number	97-41-6
Molecular Formula	C ₁₂ H ₂₀ O ₂
Molecular Weight	196.29 g/mol
Appearance	Colorless to pale yellow liquid
Odor	Faint, pleasant, floral
Solubility	Nearly insoluble in water; soluble in organic solvents like ethanol and ether. [1]

Toxicological Data

The toxicological profile of **ethyl chrysanthemate** in mammals is primarily characterized by its low acute toxicity. Information on other toxicological endpoints is limited, reflecting its primary use and low concern for significant systemic toxicity in mammals.

Acute Toxicity

Ethyl chrysanthemate exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in various mammalian species. The available quantitative data is summarized in the table below.

Test Type	Route of Exposure	Species	Dose/Concentration	Toxic Effects
LD50	Oral	Rat	2600 mg/kg	Details not reported other than lethal dose value. [2] [3]
LD50	Oral	Mouse	2600 mg/kg	Details not reported other than lethal dose value. [2]
LD50	Oral	Guinea Pig	1900 mg/kg	Details not reported other than lethal dose value. [2]
LD50	Dermal	Mouse	>5 g/kg (>5000 mg/kg)	Behavioral: somnolence (general depressed activity), convulsions or effect on seizure threshold, excitement. [2]
LC50	Inhalation	Rat	>1600 mg/m ³	Details not reported other than lethal dose value. [2]
LC50	Inhalation	Mouse	>1600 mg/m ³	Details not reported other than lethal dose value. [2]
LC50	Inhalation	Mammal (unspecified)	>1600 mg/m ³	Behavioral: somnolence (general

depressed
activity),
convulsions or
effect on seizure
threshold.[2]

Subchronic and Chronic Toxicity

Specific subchronic (90-day) or chronic toxicity studies on **ethyl chrysanthemate** in mammals were not identified in the public literature. However, its long-standing use as a fragrance and flavoring ingredient suggests a lack of significant cumulative toxicity. Long-term exposure has not been associated with carcinogenic effects.[1] Regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated **ethyl chrysanthemate** and deemed it safe for its intended use, implying a low concern for chronic toxicity at typical exposure levels.[4][5][6][7][8][9][10][11][12][13]

Carcinogenicity

Ethyl chrysanthemate is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1] No long-term carcinogenicity bioassays in rodents were found in the reviewed literature.

Genotoxicity

While specific genotoxicity studies on **ethyl chrysanthemate** are not readily available in the public domain, its evaluation as a safe food additive by regulatory bodies suggests that it is not considered to be genotoxic.[4][5][6][7][8][9][10][11][12][13]

Reproductive and Developmental Toxicity

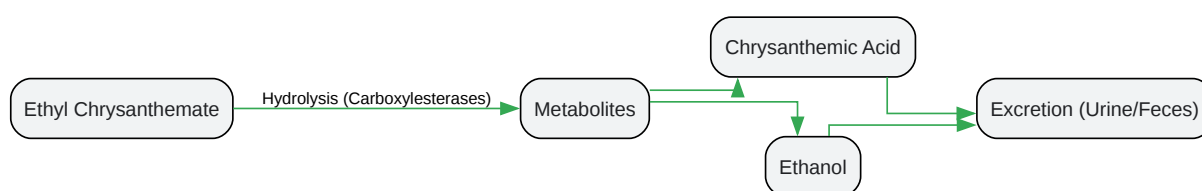
No specific reproductive or developmental toxicity studies on **ethyl chrysanthemate** were identified. The safety assessments by flavor industry expert panels have not indicated concerns for reproductive or developmental effects at current levels of exposure.

Toxicokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific toxicokinetic studies on **ethyl chrysanthemate** in mammals are limited. However, based on its chemical structure as an ester, it is anticipated to be readily absorbed and metabolized.

Metabolism: The primary metabolic pathway for **ethyl chrysanthemate** in mammals is expected to be hydrolysis of the ester bond by carboxylesterases, which are abundant in the liver and other tissues. This enzymatic cleavage would yield chrysanthemic acid and ethanol. [14] Both of these metabolites are endogenous or can be readily incorporated into endogenous metabolic pathways. Studies on other fatty acid ethyl esters have demonstrated rapid in vivo hydrolysis.[15]



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Figure 1. Proposed metabolic pathway of **ethyl chrysanthemate** in mammals.

Experimental Protocols

Detailed experimental protocols for the cited acute toxicity studies are not publicly available. However, the methodologies likely followed standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). The following sections describe the principles of these standard protocols.

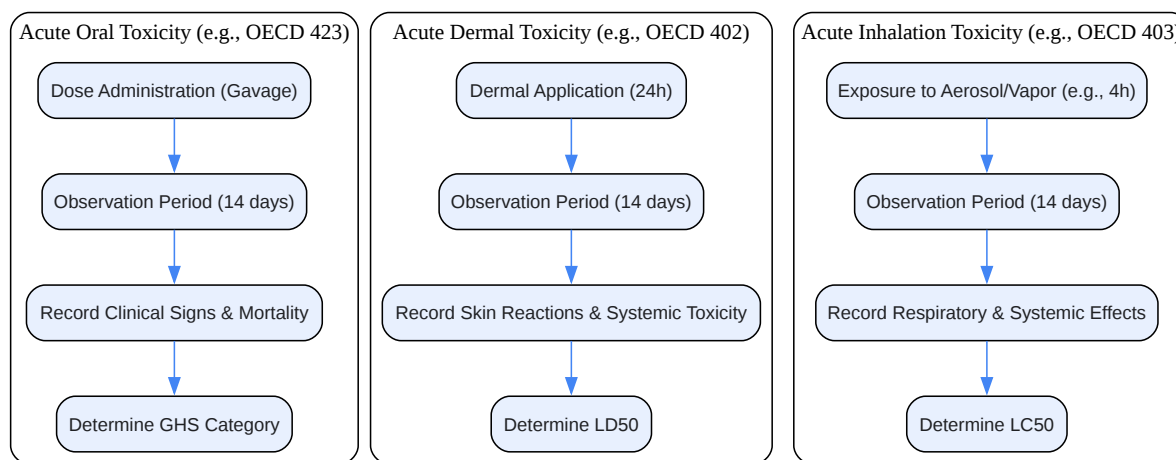
Acute Oral Toxicity (Based on OECD Guideline 423)

- **Test Animals:** Typically, young adult rats of a single sex (usually females) are used.

- **Housing and Feeding:** Animals are housed in standard laboratory conditions with access to food and water ad libitum.
- **Dosing:** The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- **Endpoint:** The test allows for the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard category.

Acute Dermal Toxicity (Based on OECD Guideline 402)

- **Test Animals:** Young adult rats, rabbits, or guinea pigs are typically used.
- **Preparation of Animals:** The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the application of the test substance.
- **Dosing:** The test substance is applied uniformly over an area of at least 10% of the total body surface area. The treated area is covered with a porous gauze dressing. The exposure period is 24 hours.
- **Observations:** Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days.
- **Endpoint:** The LD50 is determined, or it is established that the LD50 is above a certain limit dose (e.g., 2000 mg/kg).



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Figure 2. Generalized experimental workflow for acute toxicity testing.

Subchronic Oral Toxicity (Based on OECD Guideline 408)

- Test Animals: Typically, rats are used.
- Dosing: The test substance is administered orally (e.g., in the diet, drinking water, or by gavage) daily for 90 days. At least three dose levels and a control group are used.
- Observations: Detailed clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis are performed.
- Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is performed.
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*) are used.
- **Methodology:** The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted.
- **Endpoint:** A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Reproductive and Developmental Toxicity (Based on OECD Guideline 416 - Two-Generation Study)

- **Test Animals:** Rats are the preferred species.
- **Dosing:** The test substance is administered to both male and female parent animals (P generation) before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected and dosed through their maturation, mating, and production of the F2 generation.
- **Endpoints:** The study evaluates reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development.
- **Pathology:** Gross and microscopic examination of reproductive organs is performed.
- **Objective:** To identify any effects on male and female reproductive performance and on the development of the offspring.

Signaling Pathways

No specific signaling pathways associated with the toxicity of **ethyl chrysanthemate** in mammals have been identified in the scientific literature. Its primary mode of action is as a

neurotoxin in insects, where it prolongs the opening of sodium channels in nerve membranes.

[1] This mechanism is not considered relevant to its low acute toxicity in mammals.

Conclusion

Ethyl chrysanthemate possesses a low order of acute toxicity in mammals. The available data, supported by its long history of safe use as a fragrance and flavoring agent, suggest a lack of significant subchronic, chronic, carcinogenic, genotoxic, or reproductive and developmental toxicity at typical human exposure levels. Its anticipated rapid metabolism via hydrolysis to endogenous or readily metabolized compounds further supports its favorable toxicological profile. This technical guide provides a consolidated overview of the current toxicological knowledge, which can inform safety assessments and guide future research where necessary.

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Phone: (601) 213-4426

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